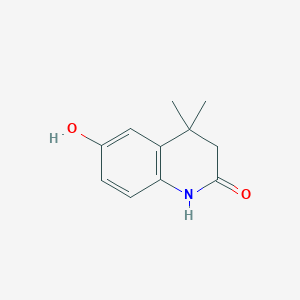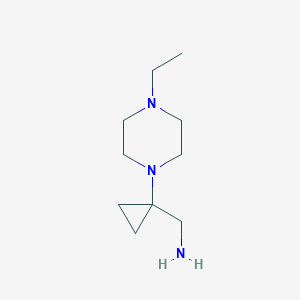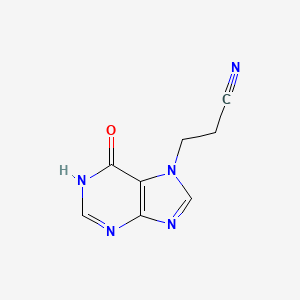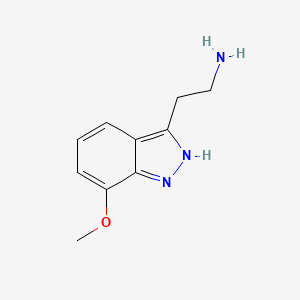![molecular formula C12H14N2 B15070576 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline CAS No. 881404-62-2](/img/structure/B15070576.png)
2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline is a heterocyclic compound that contains a fused pyrrole and quinazoline ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with an appropriate aldehyde or ketone, followed by cyclization to form the quinazoline ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .
Aplicaciones Científicas De Investigación
2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline involves its interaction with specific molecular targets and pathways. For example, its neuroprotective activity is believed to be mediated through the inhibition of NMDA receptors, which are involved in excitotoxicity and neuronal damage . The compound may also interact with other cellular targets, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline include:
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline: Lacks the methyl group at the 2-position.
Pyrrolopyrazine derivatives: Contain a similar fused ring system but with a pyrazine ring instead of a quinazoline ring.
Quinazolinone derivatives: Contain a carbonyl group at the 4-position of the quinazoline ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyrrole and quinazoline rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Número CAS |
881404-62-2 |
|---|---|
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline |
InChI |
InChI=1S/C12H14N2/c1-9-6-12-13-11-5-3-2-4-10(11)8-14(12)7-9/h2-5,9H,6-8H2,1H3 |
Clave InChI |
RXXCSQMKESCCCN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=NC3=CC=CC=C3CN2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


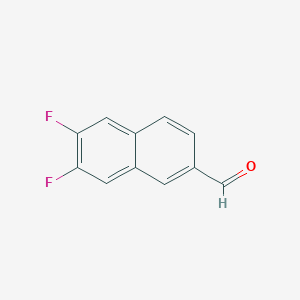
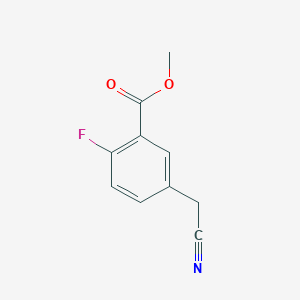

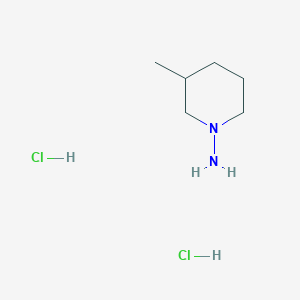



![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)


